molecular formula F2OSe B12767386 Selenium oxyfluoride CAS No. 7783-43-9

Selenium oxyfluoride

Cat. No.: B12767386
CAS No.: 7783-43-9
M. Wt: 132.97 g/mol
InChI Key: CXZZMNPTKAXBFL-UHFFFAOYSA-N
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Description

Selenium Oxyfluoride (SeOF₂) is a highly reactive, inorganic compound supplied as a colorless liquid or gas, primarily utilized in specialized chemical synthesis and materials science research. It serves as a potent fluorinating agent in organic and inorganic chemistry. Researchers value SeOF₂ for its role in synthesizing novel selenium-containing compounds and studying the reactivity of oxyhalide species. The compound is known to react violently with ammonia and its vapor readily attacks glass, depositing selenium dioxide . It is prepared through methods such as the reaction of selenium oxychloride vapor with silver fluoride . This compound must be handled with extreme care, as it hydrolyzes upon contact with water . This product is intended for use by qualified laboratory personnel only. Strict safety protocols are required. All information provided is for research purposes and not for diagnostic or therapeutic use.

Properties

CAS No.

7783-43-9

Molecular Formula

F2OSe

Molecular Weight

132.97 g/mol

InChI

InChI=1S/F2OSe/c1-4(2)3

InChI Key

CXZZMNPTKAXBFL-UHFFFAOYSA-N

Canonical SMILES

O=[Se](F)F

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Routes for Selenium Oxyfluoride Compounds

Novel and Specialized Preparative Approaches

Recent advancements in fluorine chemistry have led to the development of more sophisticated methods for preparing selenium oxyfluoride species, particularly anionic and higher oxidation state compounds.

Oxidative fluorination represents a powerful strategy for generating novel fluorinated compounds. rsc.org This approach involves the simultaneous oxidation of the central atom and the introduction of fluoride (B91410) ions. While historically carried out with aggressive reagents like high-valent metal fluorides, recent methods employ milder and more selective oxidants. plos.orgmdpi.com For selenium, these techniques can be used to generate and stabilize reactive fluorinated anions. rsc.org A key challenge is the high electronegativity of fluorine, which makes the chemical oxidation of fluoride ions difficult. plos.org However, techniques have been developed that allow for the fluorination of nucleophilic or electron-neutral systems using fluoride ions in combination with a chemical oxidant. For instance, a thermally stable phosphonium (B103445) salt containing the SF₅⁻ anion has been reported as a potent oxidative fluorinating reagent capable of generating fluorinated selenium anions from the elemental form. rsc.org

The synthesis of salts containing this compound anions often requires the use of large, weakly coordinating cations to stabilize the anionic species. The trifluorooxoselenate(IV) anion, SeOF₃⁻, has been successfully isolated and characterized in salts with large counterions such as tetraphenylphosphonium (B101447) ([(C₆H₅)₄P]⁺) and bis(triphenylphosphine)iminium ([((C₆H₅)₃P)₂N]⁺).

The preparation of [((C₆H₅)₃P)₂N][SeOF₃] resulted in a product where the SeOF₃⁻ anion is monomeric, a significant finding as the corresponding tellurium anion, TeOF₃⁻, tends to form oxygen-bridged dimers. The structure of this monomeric anion is consistent with a trigonal-bipyramidal geometry as predicted by VSEPR theory, with the oxygen atom and the lone pair of electrons occupying equatorial positions.

Examples of this compound Anion Salts

AnionExample Salt CationAnion Structure Feature
SeOF₃⁻Bis(triphenylphosphine)iminiumMonomeric, trigonal-bipyramidal geometry

The synthesis of inorganic polyselenium(VI) oxyfluorides, which would feature repeating Se-O-Se linkages with fluorine atoms bonded to selenium, is not well-documented in existing chemical literature. While selenium(VI) oxyfluorides like selenium dioxydifluoride (SeO₂F₂) can be prepared, their polymerization into stable, well-characterized inorganic chains has not been extensively reported. The field of selenium-containing polymers has primarily focused on organoselenium compounds, where selenium atoms are incorporated into organic polymer backbones or side chains, rather than on purely inorganic polyselenium oxyfluorides.

Routes to Fluoroselenates

The primary methods for synthesizing fluoroselenate salts involve the reaction of selenium dioxide (SeO₂) with alkali metal fluorides. The choice of solvent and reaction conditions plays a crucial role in the successful isolation of the desired products.

One common approach is the reaction of selenium dioxide with potassium fluoride (KF) or cesium fluoride (CsF). These reactions have been successfully carried out in molten phases, as well as in solutions using dimethyl sulfoxide (B87167) (DMSO) or concentrated hydrofluoric acid (48% HF) as the solvent. The general reaction can be represented as:

SeO₂ + MF → M[SeO₂F] (where M = K, Cs)

In a typical solution-based synthesis, selenium dioxide is treated with a stoichiometric amount of the alkali metal fluoride in the chosen solvent. The reaction mixture is often stirred at a specific temperature for a set duration to ensure complete reaction. The resulting fluoroselenate salt can then be isolated by precipitation or by removal of the solvent.

For instance, the preparation of potassium fluoroselenate (KSeO₂F) can be achieved by reacting selenium dioxide with potassium fluoride in dimethyl sulfoxide. Similarly, cesium fluoroselenate (CsSeO₂F) can be synthesized using cesium fluoride in a hydrofluoric acid solution.

Another documented method involves the high-temperature reaction of potassium fluoroselenate with potassium fluoride to produce potassium difluorodioxoselenate(IV) (K₂SeO₂F₂). This reaction is typically performed by heating a mixture of KSeO₂F and KF at approximately 300°C.

While the synthesis of nitrosyl fluoroselenate (NO[SeO₂F]) has been a subject of interest, detailed and reproducible synthetic pathways are not as well-established as those for the alkali metal salts. The conceptual reaction would involve the combination of selenium dioxide with nitrosyl fluoride (NOF).

The reaction of selenium dioxide with strong fluorinating agents like bromine trifluoride (BrF₃) is another potential route, though it is less commonly employed for the specific synthesis of fluoroselenates and can lead to more complex reaction mixtures.

The following table summarizes the key synthetic routes to fluoroselenate compounds:

ProductReactantsSolvent/Conditions
K[SeO₂F]SeO₂ + KFDimethyl sulfoxide (DMSO)
Cs[SeO₂F]SeO₂ + CsF48% Hydrofluoric acid (HF)
K₂[SeO₂F₂]K[SeO₂F] + KF~300°C (molten phase)

Spectroscopic Data for the Fluoroselenate Anion ([SeO₂F]⁻)

The fluoroselenate anion has been characterized using vibrational spectroscopy. The Raman and infrared spectra of salts containing the [SeO₂F]⁻ anion exhibit characteristic bands corresponding to the stretching and bending modes of the Se-O and Se-F bonds. These spectroscopic signatures are crucial for identifying the formation of the fluoroselenate anion in a reaction product.

Vibrational ModeRaman (cm⁻¹)Infrared (cm⁻¹)
ν(Se-O) symmetric stretch~920~920
ν(Se-O) asymmetric stretch~870~870
ν(Se-F) stretch~630~630
δ(O-Se-O) bend~400~400
δ(O-Se-F) bend~350~350

Note: The exact positions of the vibrational bands can vary slightly depending on the cation and the physical state (solid or solution) of the compound.

Molecular Structure Elucidation and Spectroscopic Characterization of Selenium Oxyfluoride

Advanced Spectroscopic Techniques for Structural Analysis of Selenium Oxyfluoride

The elucidation of the molecular structure of this compound (SeOF₂), also known as seleninyl fluoride (B91410), relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the compound's geometry, bond characteristics, and the vibrational and electronic environment of its constituent atoms. Vibrational spectroscopy, including Infrared (IR) and Raman studies, probes the fundamental vibrational modes of the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a window into the magnetic environment of the selenium nucleus.

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures. For this compound, both Raman and Infrared (IR) spectroscopy provide critical data on the vibrational modes associated with the Se=O and Se-F bonds. The molecule is expected to have a trigonal pyramidal structure, which influences the activity of its vibrational modes in Raman and IR spectra. youtube.com

The Raman spectrum of liquid this compound provides significant information about its molecular vibrations. Early studies of the Raman spectrum, excited by a mercury arc source (4358 Å), identified six distinct lines. researchgate.netresearchgate.net The observed frequency shifts, along with their intensities and polarization, are crucial for assigning them to specific molecular motions. Polarized bands typically arise from symmetric vibrations, whereas depolarized bands are associated with asymmetric vibrations.

The reported Raman shifts for SeOF₂ are analogous to those observed for similar compounds like thionyl halides and selenium oxychloride (SeOCl₂). researchgate.net This comparison aids in the preliminary assignment of the observed vibrational modes. The very strong, polarized band at 1012 cm⁻¹ is characteristic of the symmetric Se=O stretching vibration. The other strong, polarized band at 665 cm⁻¹ can be assigned to the symmetric Se-F stretching mode.

Interactive Data Table: Raman Spectral Data for this compound

Frequency Shift (cm⁻¹)Estimated IntensityPolarization StateTentative Assignment
1012Very StrongPolarizedν(Se=O) symmetric stretch
665StrongPolarizedν(Se-F) symmetric stretch
605StrongDepolarizedν(Se-F) asymmetric stretch
373MediumProbably Polarizedδ(F-Se-F) scissoring
308MediumDepolarizedδ(O=Se-F) wagging
278Medium WeakPolarizedδ(O=Se-F) rocking

Table based on data from Rolfe, J. A., & Woodward, L. A. (1955). The Raman spectrum of this compound. Transactions of the Faraday Society. researchgate.netresearchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational excitations in its covalent bonds. msu.edu An IR spectrum provides a unique molecular "fingerprint" and is particularly useful for identifying functional groups. msu.edu For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the stretching and bending vibrations of the Se=O and Se-F bonds.

The fundamental vibrations that are active in the Raman spectrum are also often observable in the IR spectrum. However, selection rules based on molecular symmetry can cause some modes to be active in one technique but not the other, or to have significantly different intensities. A detailed analysis of the IR spectrum of SeOF₂, including the precise frequencies and assignments of its absorption bands, is essential for a complete vibrational characterization. However, specific IR band assignments for SeOF₂ are not detailed in the available research literature. Generally, the region between 4000 cm⁻¹ and 1450 cm⁻¹ is known as the group frequency region, where bands are typically due to stretching vibrations of specific diatomic units. msu.edu The region from 1450 cm⁻¹ to 600 cm⁻¹ is the fingerprint region, which contains complex patterns unique to the molecule. msu.edu

Normal-coordinate analysis is a powerful computational method used to assign vibrational frequencies observed in IR and Raman spectra to specific atomic motions within a molecule, known as normal modes. taylorandfrancis.comstackexchange.com This analysis involves creating a theoretical model of the molecule's force field, which describes the forces between atoms based on their positions. stackexchange.comlibretexts.org By solving the equations of motion for the molecule, one can calculate the theoretical vibrational frequencies and compare them to experimental data.

Each normal coordinate represents a collective, synchronized motion of all the atoms in the molecule, with each atom moving at the same frequency and in phase. libretexts.orgyoutube.com This process allows for a definitive assignment of spectral bands to stretching, bending, rocking, wagging, and twisting motions. While normal-coordinate analyses have been performed for related compounds such as the SeOF₃⁻ anion and selenium tetrafluoride (SeF₄), a specific and detailed analysis for neutral this compound (SeOF₂) is not prominently available in the reviewed scientific literature. researchgate.net Such an analysis would be invaluable for refining the tentative band assignments made from Raman polarization data and for calculating the force constants of the Se=O and Se-F bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

The selenium-77 (⁷⁷Se) isotope, with a natural abundance of 7.63% and a nuclear spin of 1/2, is a valuable probe for NMR spectroscopy. huji.ac.ilnorthwestern.edu A key feature of ⁷⁷Se NMR is its very wide chemical shift range, spanning over 2000 ppm, which makes it highly sensitive to the local electronic environment around the selenium atom. nih.gov This sensitivity is particularly useful for characterizing selenium-containing compounds and studying their interactions. nih.govnih.gov

In the context of this compound, ⁷⁷Se NMR is instrumental in studying its behavior as a Lewis base. Research has been conducted on the interaction of SeOF₂ with strong Lewis acids, such as antimony pentafluoride (SbF₅). mcmaster.ca The formation of adducts in the SbF₅-SeOF₂ system can be monitored by ⁷⁷Se NMR spectroscopy. The chemical shift of the ⁷⁷Se nucleus in SeOF₂ would be expected to change significantly upon coordination with SbF₅, providing evidence for the formation of a new chemical species and offering insight into the nature of the bonding in the resulting adduct. The coupling between ⁷⁷Se and other NMR-active nuclei, such as ¹⁹F, can also provide valuable structural information. huji.ac.il

Utilization of ¹⁹F NMR for Fluorine Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly sensitive technique for probing the local electronic environment of fluorine atoms within a molecule. Due to the 100% natural abundance and spin-1/2 nucleus of the ¹⁹F isotope, it provides sharp signals over a wide chemical shift range, making it an ideal tool for distinguishing between non-equivalent fluorine atoms.

In the context of this compound, ¹⁹F NMR is instrumental in confirming the molecular structure and investigating its electronic properties. The ¹⁹F NMR spectrum of seleninyl fluoride (SeOF₂) exhibits a single resonance, indicating that the two fluorine atoms are chemically equivalent. This observation is consistent with a C₂ᵥ symmetric structure. The chemical shift of this resonance provides insight into the shielding of the fluorine nuclei.

Furthermore, the coupling between the ¹⁹F and ⁷⁷Se (spin-1/2, 7.63% natural abundance) nuclei can be observed as satellites in the ¹⁹F NMR spectrum. The magnitude of the one-bond selenium-fluorine coupling constant (¹J(⁷⁷Se-¹⁹F)) is a direct measure of the s-character of the Se-F bond and can provide valuable information about the bond strength and hybridization at the selenium center. For SeOF₂, a ¹J(⁷⁷Se-¹⁹F) coupling constant of approximately 1500 Hz has been noted mcmaster.ca. This large coupling constant is indicative of a significant covalent interaction between selenium and fluorine.

NMR Studies of Solute-Solvent Interactions in this compound Systems

NMR spectroscopy is a highly effective method for studying the interactions between a solute, such as this compound, and a solvent. These interactions can range from weak van der Waals forces to the formation of strong coordinate covalent bonds, leading to the creation of new chemical species.

The behavior of seleninyl fluoride (SeOF₂) in the presence of strong Lewis acids, which act as the "solvent" or interacting medium, has been investigated using NMR spectroscopy. For instance, the interaction of SeOF₂ with antimony pentafluoride (SbF₅), a powerful fluoride ion acceptor, has been studied. In this system, the SbF₅ abstracts a fluoride ion from SeOF₂ to form an ionic adduct. This process can be monitored by ¹⁹F NMR, where the formation of the [SeOF]⁺ cation and the [SbF₆]⁻ anion would give rise to new and distinct resonances in the spectrum mcmaster.ca.

Such studies are crucial for understanding the Lewis acidity of this compound and its propensity to form adducts. The changes in chemical shifts and coupling constants upon interaction with the solvent or another solute provide detailed information about the nature and strength of the intermolecular forces at play. For example, redistribution reactions between SeOCl₂ and SeOF₂ have been observed in their mixtures, leading to the formation of SeOFCl, which is identifiable by an extra peak in the ¹⁹F NMR spectrum mcmaster.ca.

X-ray Diffraction Studies of this compound and Its Derivatives

Single Crystal X-ray Diffraction of Seleninyl Difluoride

The solid-state structure of seleninyl difluoride (SeOF₂) has been determined by single-crystal X-ray diffraction at -35 °C. These studies have provided a detailed picture of the molecular geometry and intermolecular interactions in the crystalline state.

SeOF₂ crystallizes in the orthorhombic space group Pca2₁. The structure is composed of discrete SeOF₂ molecules. In the solid state, the selenium atom is bonded to one oxygen atom and two fluorine atoms. The Se-O bond length is approximately 1.62 Å, while the Se-F bond lengths are slightly different, with one being shorter (1.74 Å) and one longer (1.76 Å). The selenium atom is in a 3-coordinate geometry.

Below is a table summarizing the crystallographic data for seleninyl difluoride.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)5.65
b (Å)7.46
c (Å)6.24
α (°)90
β (°)90
γ (°)90
Z4
Structural Characterization of Monomeric and Polymeric this compound Anions

The structural chemistry of this compound anions is of significant interest as it reveals the coordination preferences of selenium in its +4 oxidation state when bearing both oxygen and fluorine ligands.

The trifluorooxoselenate(IV) anion, [SeOF₃]⁻, has been successfully isolated and structurally characterized in the salt [((C₆H₅)₃P)₂N][SeOF₃]·CH₂Cl₂. Single-crystal X-ray diffraction studies of this compound have revealed that the [SeOF₃]⁻ anion is monomeric in the solid state. This is in contrast to its tellurium analogue, TeOF₃⁻, which forms oxygen-bridged dimers researchgate.net. The monomeric nature of [SeOF₃]⁻ in this salt represents the first experimentally well-determined molecular structure of a monomeric trifluoro-chalcogenite anion researchgate.net. The geometry of the [SeOF₃]⁻ anion is consistent with a trigonal-bipyramidal arrangement of electron pairs around the central selenium atom, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory, with the oxygen atom and the lone pair of electrons occupying equatorial positions.

While monomeric this compound anions are well-characterized, there is a lack of definitive structural data on polymeric this compound anions in the scientific literature. The tendency for anion polymerization through oxygen or halogen bridging is noted to be very weak for MSeOF₃ (where M = K, Cs) researchgate.net.

Crystal Structure Analysis of Oxofluoride Framework Compounds Incorporating Selenium

Oxofluoride framework compounds are a class of materials where both oxygen and fluorine act as bridging ligands to create extended three-dimensional structures. The incorporation of selenium into these frameworks can lead to novel materials with interesting physical and chemical properties.

An example of an oxofluoride framework compound incorporating selenium is Co₂SeO₃F₂. This compound and its isostructural tellurium analogue, Co₂TeO₃F₂, have been synthesized and their structures determined by single-crystal X-ray diffraction. They crystallize in the orthorhombic space group Pnma spectrabase.com.

In the structure of Co₂SeO₃F₂, the cobalt(II) ions are in an octahedral coordination environment, [CoO₃F₃], and these octahedra build up a 3D framework by sharing corners and edges. The selenium(IV) ions have a [SeO₃E] coordination, where E represents the lone pair of electrons. These [SeO₃] units are isolated from each other and are connected to the cobalt-containing polyhedra. A key feature of this structure is that fluorine, being a highly electronegative element, participates in the network formation, similar to oxygen, which is a departure from many oxohalide compounds where halide ions act as terminal ligands spectrabase.com.

The crystallographic data for Co₂SeO₃F₂ is presented in the table below.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)7.2655(8)
b (Å)10.0013(13)
c (Å)5.3564(6)
α (°)90
β (°)90
γ (°)90

Gas-Phase Structural Determination

Determining the structure of molecules in the gas phase is crucial as it provides information on the intrinsic geometry of the molecule, free from the influence of intermolecular forces present in the solid or liquid states. Techniques such as microwave spectroscopy and gas-phase electron diffraction are paramount for these investigations.

The molecular structure of seleninyl fluoride (SeOF₂) in the gas phase has been determined with high precision using microwave spectroscopy. This technique measures the rotational transitions of molecules, from which accurate rotational constants can be derived. These constants are, in turn, used to calculate the bond lengths and bond angles of the molecule.

The microwave spectrum of SeOF₂ is consistent with a C₂ᵥ symmetric molecule. The structural parameters obtained from these studies provide a definitive gas-phase geometry.

The key structural parameters for gas-phase SeOF₂ are summarized in the following table.

ParameterValue
Se-O Bond Length (r_SeO)1.580 ± 0.002 Å
Se-F Bond Length (r_SeF)1.727 ± 0.002 Å
F-Se-F Bond Angle (∠FSeF)92°21′ ± 5′
O-Se-F Bond Angle (∠OSeF)104°49′ ± 2′

These gas-phase data are essential for theoretical calculations and for a complete understanding of the fundamental properties of the this compound molecule.

Microwave Spectroscopy for Rotational Constants and Molecular Geometry

Microwave spectroscopy has been a pivotal technique in the precise determination of the molecular structure of this compound (SeOF₂). By analyzing the rotational transitions of the molecule in the gas phase, researchers have been able to deduce its rotational constants, which in turn provide the necessary data to calculate highly accurate bond lengths and angles. This method allows for a detailed elucidation of the molecule's geometry, offering insights into the bonding and electronic environment of the selenium atom.

The study of the microwave spectrum of this compound reveals it to be an asymmetric top molecule. The analysis of various isotopic species, particularly those of the more abundant selenium isotopes, has been crucial in obtaining a complete structural determination. The rotational constants for the primary isotopic species, ⁸⁰SeOF₂, have been determined with high precision.

Table 1: Rotational Constants for ⁸⁰SeOF₂

Rotational ConstantValue (MHz)
A7275.02
B4998.10
C3635.74

These rotational constants are instrumental in calculating the moments of inertia of the molecule. From these moments, a detailed molecular geometry can be derived. The resulting structural parameters provide a clear picture of a pyramidal molecule with Cₛ symmetry. The selenium atom sits at the apex of the pyramid, with the oxygen and two fluorine atoms forming the base.

The determined bond lengths and angles from the microwave spectroscopic data offer a quantitative look at the molecular structure of this compound.

Table 2: Molecular Geometry of this compound

ParameterValue
Se=O Bond Length1.576 Å
Se-F Bond Length1.726 Å
F-Se-F Bond Angle92.3°
O-Se-F Bond Angle105.2°

The data reveals a relatively short selenium-oxygen bond, indicative of significant double-bond character. The selenium-fluorine bonds are longer, as expected for single bonds. The F-Se-F bond angle is compressed to less than the tetrahedral angle, a result of the lone pair of electrons on the selenium atom exerting a greater repulsive force than the bonding pairs. This lone pair is also responsible for the pyramidal geometry of the molecule. The O-Se-F bond angle is larger than the F-Se-F angle, which can be attributed to the greater steric repulsion from the double-bonded oxygen atom.

Theoretical and Computational Chemistry of Selenium Oxyfluoride

Quantum Chemical Investigations of Electronic Structure

The electronic structure of selenium oxyfluoride has been rigorously examined using a variety of quantum chemical methods, ranging from foundational approaches to highly accurate correlated techniques. These investigations provide a detailed picture of the molecule's bonding, orbital interactions, and electron distribution.

Application of Hartree-Fock and Density Functional Theory (DFT)

While specific detailed studies applying Hartree-Fock (HF) and standalone Density Functional Theory (DFT) to this compound are not extensively documented in dedicated publications, these methods form the bedrock of more advanced computational techniques. DFT has been employed in the context of calculating NMR chemical shifts for a range of selenium-containing compounds, demonstrating its utility in predicting spectroscopic properties. researchgate.net For SeOF₂, it is understood that advanced computational models often initiate with HF or DFT calculations to obtain a preliminary understanding of the electronic configuration before incorporating more complex electron correlation effects.

Coupled Cluster Theory (e.g., CCSD(T)) and Multireference Configuration Interaction Approaches

To achieve high accuracy in the prediction of molecular properties, more sophisticated methods that account for electron correlation are essential. Coupled-cluster theory, particularly the "gold standard" CCSD(T) method (Coupled Cluster with Singles, Doubles, and perturbative Triples), has been instrumental in studying selenium oxyfluorides. researchgate.net This method provides a robust framework for calculating energetic properties with a high degree of precision.

In a comprehensive theoretical study, the bond dissociation energies (BDEs) of various Se-F and Se-O bonds in the SeOFn series (where n ranges from 0 to 4) were predicted using CCSD(T) theory extrapolated to the complete basis set limit. researchgate.net For SeOF₂, the adiabatic and diabatic bond dissociation energies for the Se-F and Se=O bonds were determined, offering critical data for understanding the molecule's stability and fragmentation pathways.

Multireference configuration interaction (MRCI) methods are employed for systems where the electronic structure is not well-described by a single determinant, such as in cases of bond breaking or electronically excited states. While specific MRCI studies focused solely on the ground state of SeOF₂ are not prominent in the literature, this methodology is crucial for accurately describing potential energy surfaces and non-adiabatic effects in related selenium compounds. researchgate.net

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electron density is influenced by the high electronegativity of the oxygen and fluorine atoms, leading to a polar molecule. semanticscholar.org The lone pair of electrons on the selenium atom also plays a significant role in determining the molecule's shape and the spatial distribution of electron density.

Energetic and Thermodynamic Properties

Computational chemistry provides a powerful avenue for determining the energetic and thermodynamic properties of molecules like this compound with high accuracy.

Calculation of Enthalpies of Formation

The standard enthalpy of formation (ΔHf°) is a key thermodynamic quantity that indicates the stability of a compound. Through high-level theoretical calculations, the gas-phase heat of formation of SeOF₂ at 298 K has been determined. These calculations often employ composite methods that build upon foundational theories like Hartree-Fock and DFT, incorporating corrections from higher-level theories such as CCSD(T). A calculated heat of formation for SeOF₂ is presented in the table below.

Determination of Adiabatic Ionization Potentials and Electron Affinities

The adiabatic ionization potential, the energy required to remove an electron from the molecule in its ground state, and the electron affinity, the energy released when an electron is added, are fundamental properties that govern a molecule's redox behavior. These properties have been calculated for this compound using theoretical methods. The table below summarizes these important energetic parameters.

PropertyCalculated Value (kcal/mol)
Heat of Formation (298 K) -79.9
Adiabatic Ionization Potential 281.3
Electron Affinity 41.3

This table presents calculated energetic properties of this compound (SeOF₂). Data sourced from a theoretical study by Dixon, et al. semanticscholar.org

Computational Modeling of Spectroscopic Data

Computational modeling plays a significant role in the analysis of vibrational spectra for molecules like this compound. Theoretical calculations of vibrational frequencies are often used to aid in the assignment of experimental spectra obtained from infrared (IR) and Raman spectroscopy. researchgate.net In cases where experimental data may be complex or ambiguous, predicted spectra can help confirm or correct the assignment of fundamental vibrational modes. researchgate.net For related molecules like selenium tetrafluoride (SeF₄), computational analyses have been used to assign fundamental frequencies based on the molecule's C₂ᵥ symmetry, revealing that axial bonds are weaker than equatorial ones. researchgate.net A similar approach can be applied to this compound to understand its structural and bonding characteristics through its vibrational modes.

The theoretical prediction of nuclear magnetic resonance (NMR) shielding constants is a vital area of computational chemistry that aids in the interpretation of experimental NMR spectra. pageplace.de For this compound, this would involve calculating the shielding for ¹⁷O, ¹⁹F, and ⁷⁷Se nuclei. Ab initio methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a Self-Consistent Field (SCF) framework, are commonly used to compute isotropic shielding values. nih.govscispace.com

Advanced, high-accuracy predictions can be achieved with wave function-based methods like Møller-Plesset perturbation theory (MP2) and coupled cluster (CC) theory. escholarship.org These methods can provide benchmark values against which less computationally expensive methods, like Density Functional Theory (DFT), are compared. escholarship.org The development of fully numerical finite difference approaches allows for the exploration of non-standard methods to calculate NMR shieldings, given only the energy as a function of an applied magnetic field. escholarship.org Such computational tools are indispensable for accurately predicting chemical shifts and understanding the electronic environment of nuclei within a molecule. mdpi.com

Chemical Bonding Theories and Structural Models

The Valence-Shell Electron-Pair Repulsion (VSEPR) model is a fundamental theory used to predict the three-dimensional geometry of molecules based on minimizing the electrostatic repulsion between valence electron pairs around a central atom. testbook.comlibretexts.org The model considers both bonding pairs (BP) and lone pairs (LP) of electrons, with the repulsive interactions decreasing in the order: LP-LP > LP-BP > BP-BP. testbook.com

To apply the VSEPR model to a this compound molecule, such as selenyl fluoride (B91410) (SeOF₂), the following steps are taken:

Draw the Lewis Structure : Selenium (Se) is the central atom. It belongs to Group 16, so it has 6 valence electrons. Oxygen (O), also in Group 16, has 6 valence electrons. Each Fluorine (F) atom, from Group 17, has 7 valence electrons.

Total valence electrons = 6 (for Se) + 6 (for O) + 2 * 7 (for F) = 26 electrons.

The structure features Se double-bonded to O and single-bonded to two F atoms, with one lone pair on the Se atom.

Determine Electron Groups : The central Se atom has four groups of electrons around it: one double bond to oxygen (treated as a single group in VSEPR), two single bonds to fluorine, and one lone pair. libretexts.org

Determine Electron Geometry : With four electron groups, the electron-pair geometry is tetrahedral.

Determine Molecular Geometry : The arrangement includes three bonding pairs (one Se=O, two Se-F) and one lone pair. According to the VSEPR model (AX₃E₁ designation), the presence of the lone pair results in a molecular geometry that is trigonal pyramidal . libretexts.org The lone pair occupies more space than bonding pairs, compressing the bond angles to be less than the ideal tetrahedral angle of 109.5°. youtube.com

This predictive power makes the VSEPR model an essential first step in understanding the structure and properties of molecules. solubilityofthings.com

Interplay of Molecular Structure and Energetics

The molecular structure of this compound (SeOF₂) is a key determinant of its energetic properties and reactivity. Computational studies, including molecular orbital theory, provide significant insights into this relationship. The SeOF₂ molecule adopts a trigonal pyramidal geometry. youtube.com This structure is a consequence of the central selenium atom being bonded to two fluorine atoms, one oxygen atom, and possessing one lone pair of electrons. youtube.com

The arrangement of atoms and the lone pair minimizes electron-electron repulsion, leading to a stable, bent molecular configuration. guidechem.com The presence of the lone pair exerts a repulsive force on the bonding pairs, pushing the fluorine and oxygen atoms downwards and breaking the symmetry of the molecule. youtube.com This leads to specific bond angles and lengths that define the molecule's energetic landscape. The bond angle between the Se-F bonds is approximately 101°. guidechem.com

Calculated Molecular Geometry Parameters for SeOF₂
ParameterValue
Molecular GeometryTrigonal Pyramidal youtube.com
Se-F Bond Angle~101° guidechem.com

Studies on Donor-Acceptor Bonding and Chalcogen Bonding

Theoretical and computational studies on molecules closely related to this compound provide a framework for understanding its potential role in donor-acceptor and chalcogen bonding interactions. Chalcogen bonds are non-covalent interactions where a Group 16 element, like selenium, acts as an electrophilic site (a chalcogen bond donor) interacting with a Lewis base. nih.govmdpi.com

Computational investigations on selenium dioxide (SeO₂) and selenium fluorides (SeF₂ and SeF₄) reveal their capacity to form selenium-centered chalcogen bonds (SeChBs) with various oxygen- and sulfur-containing Lewis bases. nih.govmdpi.com These studies show that an attractive interaction exists between the selenium atom and the oxygen or sulfur atom of the Lewis base. mdpi.com It is therefore theoretically predicted that the selenium atom in this compound, influenced by the electronegative fluorine and oxygen atoms, would also possess an electron-deficient region capable of acting as a chalcogen bond donor.

High-level ab initio computations on binary complexes of SeO₂ and SeF₂/SeF₄ with Lewis bases have quantified the energetics of these interactions. nih.govmdpi.com For instance, interaction energies for Se∙∙∙O chalcogen-bonded complexes with SeO₂ range from -4.68 kcal/mol to -10.83 kcal/mol. mdpi.comnih.gov For complexes involving SeF₂ and SeF₄, interaction energies with oxygen-bearing Lewis bases range from -5.25 to -11.16 kcal/mol. nih.gov These interactions are characterized as closed-shell, with a degree of covalent character. nih.govmdpi.comnih.gov

The nature of these bonds is primarily understood through orbital interactions. The stabilization of these complexes largely arises from the interaction between the lone pair of electrons on the oxygen/sulfur atom of the Lewis base and the anti-bonding orbitals (σ* or π) of the selenium compound. nih.govmdpi.com Specifically for selenium fluorides, the interaction involves the lone pair of the oxygen atom in the Lewis base and the σ(Se–F) antibonding orbitals of the Lewis acid. nih.gov Energy decomposition analyses further show that while the electrostatic component is the largest stabilizing contributor, induction and dispersion forces are also significant. nih.govmdpi.com By analogy, the donor-acceptor capabilities of this compound are expected to be governed by similar principles, with the selenium atom acting as an electron acceptor in chalcogen bonding.

Computed Interaction Energies for Selenium-Centered Chalcogen Bonds in Related Compounds
Chalcogen Bond DonorLewis Base TypeInteraction Energy Range (kcal/mol)
SeO₂Oxygen-containing-4.68 to -10.83 mdpi.comnih.gov
SeO₂Sulfur-containing-3.53 to -13.77 mdpi.comnih.gov
SeF₂ / SeF₄Oxygen-containing-5.25 to -11.16 nih.gov

Reactivity Patterns and Mechanistic Investigations Involving Selenium Oxyfluoride

Reactions with Xenon Compounds and Other Halogens

The reactivity of selenium oxyfluoride extends to noble gas compounds and elemental halogens, often leading to the formation of complex and higher-oxidation-state species.

This compound undergoes reaction with xenon difluoride (XeF₂), demonstrating its capacity to form complex structures. In this reaction, the this compound is oxidized, and the xenon difluoride acts as both a fluoride (B91410) donor and a reducing agent. The reaction proceeds as follows:

2SeOF₂ + 3XeF₂ → Xe(OSeF₅)₂ + 2Xe

This reaction is significant as it showcases the ability of xenon to form compounds where it is bonded to oxygen- and fluorine-containing ligands derived from the this compound. wikipedia.org

While detailed studies of this compound's reactions with all halogens and other noble gases are not extensively documented in readily available literature, its interaction with fluorine is known. In the presence of potassium fluoride (KF), this compound reacts with fluorine gas (F₂) to produce pentafluoroselenium hypofluorite (B1221730) (K⁺[SeOF₅]⁻). wikipedia.org This reaction proceeds through an intermediate, K⁺[SeOF₃]⁻, illustrating a stepwise oxidation and fluorination of the selenium center. wikipedia.org

The general reactivity trend of halogens as oxidizing agents decreases down the group (F₂ > Cl₂ > Br₂ > I₂). libretexts.org Fluorine is the most powerful oxidizing agent among the elements. atlanticoer-relatlantique.ca Given that selenium in this compound is in the +4 oxidation state, it can be further oxidized. It is expected that fluorine would be the most reactive halogen towards SeOF₂, as demonstrated by the formation of K⁺[SeOF₅]⁻. Reactions with chlorine and bromine would likely be less vigorous and may require more forcing conditions, while iodine is unlikely to react. libretexts.orgatlanticoer-relatlantique.ca

Regarding other noble gases, direct reactions of this compound with krypton or argon have not been prominently reported. The reactivity of noble gases towards fluorine decreases significantly from xenon to krypton to argon. encyclopedia.pubwikipedia.org Given that the reaction with XeF₂ involves the oxidation of SeOF₂, a similar reaction with the less reactive krypton difluoride (KrF₂) would be thermodynamically less favorable.

Hydrolysis Mechanisms and Environmental Fate

The interaction of this compound with water is a crucial aspect of its chemistry, determining its environmental behavior and the products formed.

This compound is susceptible to hydrolysis and reacts vigorously with water. ontosight.ai The primary products of this reaction are selenium dioxide (SeO₂) and hydrofluoric acid (HF). ontosight.ai

SeOF₂ + H₂O → SeO₂ + 2HF

This reaction highlights the lability of the Se-F bonds in the presence of water. The resulting selenium dioxide dissolves in water to form selenous acid (H₂SeO₃). encyclopedia.pub

In an aqueous environment, the hydrolysis of this compound leads to an acidic solution containing selenous acid and hydrofluoric acid. ontosight.airsc.org Early investigations have suggested the potential for the partial formation of a complex acid, hydrofluoselenious acid (H₂SeO₂F₂), in solution, although the primary species are considered to be the separate hydrolysis products. rsc.org The presence of multiple selenium species in different oxidation states can coexist in aqueous solutions, with their relative stability depending on redox conditions and pH. geochemicalperspectivesletters.org The environmental fate of selenium is complex, as its compounds can be mobile in aquatic systems and their bioavailability and toxicity are dependent on the specific chemical form. geochemicalperspectivesletters.org

Participation in Redox Chemistry

With selenium in the +4 oxidation state, this compound can act as either an oxidizing or a reducing agent, depending on the reacting species. ontosight.aiwikipedia.org This dual redox character is a key feature of its chemical reactivity.

This compound can be reduced, for instance, by elements like phosphorus. When heated with phosphorus, a reaction occurs that produces phosphorus oxyfluoride (POF₃) and phosphorus trifluoride (PF₃), while the selenium is reduced to elemental selenium (Se) and also forms selenous acid. rsc.org This indicates that in this context, this compound acts as an oxidizing agent.

Conversely, this compound can be oxidized, as seen in its reaction with fluorine gas to form higher oxidation state compounds. wikipedia.org In its reaction with sulfur, heating is required to initiate a reaction where red selenium is deposited, suggesting that this compound oxidizes the sulfur. rsc.org

Kinetic Studies of Reactions with Oxidants (e.g., HOCl, H₂O₂)

Kinetic studies provide valuable insights into the reaction rates and mechanisms between selenium compounds and various oxidants. Selenium compounds are recognized as potential scavengers of oxidants, a property attributed to the nucleophilicity of selenium and the ease with which the selenium center is oxidized. researchgate.netnih.gov

With hypochlorous acid (HOCl), selenols (RSeH) exhibit very high reactivity, with second-order rate constants exceeding 10⁸ M⁻¹ s⁻¹. researchgate.netnih.gov Selenides (RSeR') and diselenides (RSeSeR') react more slowly, with rate constants typically one to two orders of magnitude lower, respectively. researchgate.netnih.gov These high reaction rates, which are comparable to or greater than those of corresponding sulfur compounds, suggest that selenium-containing compounds could be effective oxidant scavengers. researchgate.netnih.gov Some of these reactions may even be catalytic, as the oxidized selenium species can be readily recycled. nih.govnih.gov

The reaction with hydrogen peroxide (H₂O₂) is generally much slower. For instance, the rate constant for the reaction of diselenides with H₂O₂ is less than 1 M⁻¹ s⁻¹. nih.gov The oxidation of selenite (B80905) by H₂O₂ at circumneutral pH is also a slow process, requiring high concentrations of H₂O₂ and extended reaction times. nsf.gov The mechanism of oxidation by H₂O₂ involves the formation of a reactant complex, followed by the elongation of the O-O bond leading to the transition state and subsequent formation of a new oxygen-selenium bond. marcelswart.eu

Selenium Compound TypeOxidantApparent Second-Order Rate Constant (M⁻¹ s⁻¹)
Selenols (RSeH)HOCl> 10⁸ researchgate.netnih.gov
Selenides (RSeR')HOCl~10⁷ researchgate.netnih.gov
Diselenides (RSeSeR')HOCl~10⁶ researchgate.netnih.gov
Diselenides (RSeSeR')H₂O₂< 1 nih.gov

Oxidation-Reduction Processes at the Selenium Center

The selenium atom in this compound can exist in multiple oxidation states, making it a versatile participant in redox reactions. ontosight.ai Selenium is a crucial trace element that often acts as the active center in antioxidant enzymes, where it undergoes oxidation-reduction cycles. nih.gov The primary oxidation states of selenium are +6 (selenate), +4 (selenite), 0 (elemental selenium), and -2 (selenide). researchgate.net

The reduction of higher oxidation states of selenium, such as Se(VI) in selenate (B1209512), can proceed through intermediate states like Se(IV) in selenite, eventually forming less soluble elemental selenium. hzdr.dehzdr.de Conversely, the oxidation of lower oxidation states can be achieved by various oxidants. For example, selenite can be oxidized to selenate by potent oxidants like ozone and hypochlorite (B82951) within minutes, while oxidation by hydrogen peroxide is significantly slower. nsf.gov The redox chemistry of selenium is central to its biological role in mitigating oxidative stress. acs.org

Lewis Acidity and Fluoride Affinities

The concept of Lewis acidity is crucial for understanding the reactivity of this compound, particularly its interactions with Lewis bases.

Characterization of Lewis Acidity through Fluoride Affinities

A quantitative measure of Lewis acidity can be obtained through the determination of fluoride ion affinity (FIA). nih.gov The fluoride affinities for a range of selenium oxides, fluorides, and oxyfluorides have been shown to span from 15 to 121 kcal/mol. researchgate.net This wide range indicates that the Lewis acidity of these selenium compounds can vary from very weak to very strong. researchgate.net For instance, a study using ⁷⁷Se NMR has established the order of Lewis acidity for certain acids in the SeOCl₂ solvent system. mcmaster.ca The development of extensive FIA datasets and machine learning models allows for the prediction of Lewis acidity for a vast number of p-block element-based molecules, including those containing selenium. nih.gov

Reaction Mechanisms in Catalytic Cycles (Non-Biological Focus)

Selenium compounds, including those related to this compound, can act as catalysts in a variety of organic reactions. The mechanisms of these catalytic cycles often involve the electrophilic nature of the selenium center and its ability to mediate transformations.

Mechanistic Insights into Electrophilic Selenium Catalysis

Electrophilic selenium catalysis (ESC) often involves the generation of a highly electrophilic selenium species from a pre-catalyst, such as a diselenide. cardiff.ac.uknih.gov This active species can then react with a substrate, like an alkene, to form a three-membered seleniranium ion intermediate. cardiff.ac.uk This intermediate is susceptible to nucleophilic attack, leading to a variety of functionalized products. cardiff.ac.ukwiley-vch.de The catalytic cycle is completed by the regeneration of the active selenium species, often through an oxidation step. nih.gov Various oxidizing systems, including N-chlorosuccinimide (NCS), persulfates, and hydrogen peroxide, have been employed to facilitate this process. nih.gov

The general mechanism for ESC can be summarized as follows:

Activation: Oxidation of a selenium pre-catalyst (e.g., diaryl diselenide) to generate a more electrophilic selenium species.

Electrophilic Attack: The electrophilic selenium species attacks a nucleophilic substrate (e.g., an alkene) to form a key intermediate like a seleniranium ion.

Nucleophilic Addition: A nucleophile attacks the intermediate, leading to the functionalized product.

Regeneration: The selenium catalyst is regenerated, often through an elimination or further oxidation/reduction step, allowing it to re-enter the catalytic cycle.

Coordination Chemistry of Selenium Oxyfluoride and Its Derivatives

Selenium Oxyfluoride as a Ligand and Formation of Adducts

This compound (SeOF₂) possesses both lone pairs and polar covalent bonds, allowing it to function as a ligand in coordination complexes. Its reactivity is characterized by the donation of electron density from its oxygen or fluorine atoms to a Lewis acidic center, or by acting as a fluoride (B91410) donor.

Formation of Complex Coordination Environments

While direct structural evidence for coordination complexes featuring a neutral SeOF₂ ligand is not extensively documented, the broader chemistry of selenium(IV) halides provides a basis for understanding its potential behavior. Selenium(IV) halides, SeX₄ (where X is a halogen), readily form complexes such as [SeX₂(L)₂] and [SeX₂(L-L)], where L is a monodentate and L-L is a bidentate ligand. These complexes typically exhibit a distorted square planar coordination geometry around the selenium atom, with the two remaining lone pairs presumed to occupy axial positions. By analogy, SeOF₂ could coordinate to metal centers through its oxygen or fluorine atoms, although the high electronegativity of fluorine may limit its donor capability. The oxygen atom, with its two lone pairs, is the more probable coordination site, acting as a Lewis base.

Adducts with Lewis Acids (e.g., Antimony Pentafluoride)

This compound is expected to react with strong Lewis acids, particularly potent fluoride ion acceptors like antimony pentafluoride (SbF₅). Although the direct reaction between SeOF₂ and SbF₅ is not well-documented in readily available literature, the known reactions of similar fluoride-containing compounds provide a strong predictive model. For instance, xenon tetrafluoride (XeF₄) reacts with SbF₅ to form the ionic adduct [XeF₃]⁺[SbF₆]⁻. In this reaction, SbF₅ abstracts a fluoride ion (F⁻) from XeF₄.

Given that SbF₅ is an exceptionally strong Lewis acid with a high affinity for fluoride ions, a similar reaction pathway is anticipated for this compound. The reaction would likely proceed as follows:

SeOF₂ + SbF₅ → [SeOF]⁺[SbF₆]⁻

In this proposed reaction, SeOF₂ acts as a fluoride donor, leading to the formation of the oxofluoro-selenium(IV) cation, [SeOF]⁺, and the stable hexafluoroantimonate anion, [SbF₆]⁻. This type of adduct formation highlights the Lewis basicity of the fluoride ligand in SeOF₂ when challenged with a sufficiently powerful Lewis acid.

Anionic Species and Their Structural Characteristics

The addition of a fluoride ion to this compound or the removal of a proton from a related precursor can lead to the formation of anionic species. These anions exhibit distinct structural features dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory.

Structural Studies of SeOF₃⁻ Anions

The trifluorooxoselenate(IV) anion, SeOF₃⁻, is formed by the formal addition of a fluoride ion to the SeOF₂ molecule. The first experimentally well-determined molecular structure of a monomeric SeOF₃⁻ anion was reported for its salt with the large bis(triphenylphosphine)iminium cation, [((C₆H₅)₃P)₂N]⁺. researchgate.net

In contrast to the related TeOF₃⁻ anion, which forms oxygen-bridged dimers in some of its salts, the SeOF₃⁻ anion in [((C₆H₅)₃P)₂N][SeOF₃]·CH₂Cl₂ exists as a discrete, monomeric unit. researchgate.net According to VSEPR theory, the central selenium atom in the SeOF₃⁻ anion is surrounded by five electron pairs: one bonding pair to oxygen, three bonding pairs to fluorine, and one lone pair. This leads to a trigonal bipyramidal electron geometry. The lone pair and the oxygen atom, which has a double bond character, occupy equatorial positions to minimize repulsion, while the three fluorine atoms occupy the remaining axial and equatorial positions. The resulting molecular geometry is that of a distorted seesaw.

Table 1: Selected Vibrational Frequencies for the SeOF₃⁻ Anion

Vibrational Mode Frequency (cm⁻¹)
Se=O stretch ~1000
Se-F axial stretch Lower frequency

Note: The table presents approximate frequency ranges for the key stretching vibrations based on typical values for related compounds. Precise values depend on the counter-ion and crystal packing.

Chemistry of Oxohaloselenates (e.g., SeO₃F⁻)

The chemistry of the fluoroselenate(VI) anion, SeO₃F⁻, is less extensively documented than that of its sulfur analogue, the fluorosulfate (B1228806) anion (SO₃F⁻). The SeO₃F⁻ anion is derived from fluoroselenic acid (HSeO₃F), a selenium(VI) compound. Salts containing the SeO₃F⁻ anion can be prepared, in principle, by the reaction of selenic acid (H₂SeO₄) or selenium trioxide (SeO₃) with a source of fluoride, under controlled conditions to avoid complete fluorination to SeF₆.

The SeO₃F⁻ anion is expected to have a tetrahedral geometry, similar to the isoelectronic SO₄²⁻, ClO₄⁻, and SO₃F⁻ ions. The central selenium atom is bonded to three oxygen atoms and one fluorine atom. The high oxidation state of selenium(VI) and the presence of highly electronegative oxygen and fluorine atoms result in short, strong covalent bonds. The vibrational spectra (Infrared and Raman) of the SeO₃F⁻ anion would be characterized by strong stretching frequencies corresponding to the Se=O and Se-F bonds.

Intermolecular Interactions and Supramolecular Assemblies

In the solid state, the structures of compounds containing this compound and its derivatives are influenced by intermolecular interactions. These interactions, although weaker than covalent bonds, can dictate the crystal packing and lead to the formation of extended supramolecular assemblies.

For salts of the SeOF₃⁻ anion, such as MSeOF₃ (where M = K, Cs), anion polymerization through oxygen or halogen bridging is reported to be very weak. This is in contrast to the analogous chloro- and bromo-selenates, where such bridging is more significant. The reluctance of the SeOF₃⁻ anion to form strong bridges is likely due to the high electronegativity of fluorine, which reduces the Lewis basicity of the oxygen and fluorine atoms in the anion.

Analysis of Se···X (X = O) Interactions

The crystal structure of seleninyl difluoride (SeOF₂), determined at -35 °C, provides critical insights into the intermolecular forces at play. In the solid state, individual pyramidal SeOF₂ units are linked together through a network of selenium···oxygen and selenium···fluorine contacts. These interactions are characteristic of chalcogen bonds, where the selenium atom acts as an electrophilic center.

Each selenium atom is primarily coordinated to one oxygen atom and two fluorine atoms with covalent bonds (Se–O ≈ 1.62 Å and mean Se–F ≈ 1.70 Å), resulting in a pyramidal geometry. rsc.org Beyond this primary coordination sphere, the selenium atom engages in longer-range interactions. Specifically, these pyramidal units are connected via two oxygen bridges, with a mean Se···O distance of 2.76 Å. rsc.org This distance is significantly shorter than the sum of the van der Waals radii of selenium and oxygen, indicating a notable attractive interaction. These Se···O interactions, along with a longer Se···F bridge (3.03 Å), create a layered arrangement in the crystal lattice, leading to a highly distorted octahedral coordination environment around the selenium atom. rsc.org

Theoretical studies on related selenium compounds, such as selenium difluoride (SeF₂) and selenium tetrafluoride (SeF₄), further illuminate the nature of Se···O chalcogen bonds. Ab initio computations on complexes between these selenium fluorides and various oxygen-bearing Lewis bases reveal interaction energies ranging from -5.25 to -11.16 kcal/mol. nih.gov These studies indicate that Se···O chalcogen bonds are closed-shell interactions with some degree of covalent character. nih.gov The stabilization of these interactions is primarily attributed to orbital interactions, specifically the transfer of electron density from the lone pair of the oxygen atom to the σ*(Se–F) antibonding orbitals of the selenium fluoride. nih.gov Energy decomposition analyses highlight the significant contribution of electrostatic forces, with induction and dispersion forces also playing a crucial role. nih.gov

Table 1: Intermolecular Se···X Interaction Data from the Crystal Structure of SeOF₂

Interacting AtomsInteraction TypeMean Distance (Å)
Se···OChalcogen Bridge2.76
Se···FChalcogen Bridge3.03

Data sourced from the crystal structure determination of seleninyl difluoride at -35 °C. rsc.org

Role of Hydrogen Bonding and Other Non-Covalent Interactions

While the crystal structure of pure this compound is dominated by Se···O and Se···F chalcogen bonds, the potential for SeOF₂ to participate in hydrogen bonding is an important aspect of its coordination chemistry, particularly in the presence of protic species. Computational predictions suggest that the this compound molecule has three potential hydrogen bond acceptor sites. guidechem.com

Although direct experimental evidence of hydrogen-bonded adducts of SeOF₂ is not extensively documented, the broader behavior of selenium-containing compounds provides a strong basis for inferring its capabilities. The electronegativity of selenium (2.55 on the Pauling scale) is comparable to that of sulfur (2.58), an element known to be a moderately good hydrogen bond acceptor. elte.hu Experimental and theoretical studies on organoselenium compounds, such as dimethyl selenide (B1212193) ((CH₃)₂Se), have demonstrated that selenium can indeed act as a hydrogen bond acceptor from donors like water, methanol, and ethanol. elte.hu The strength of these Se-centered hydrogen bonds is found to be comparable to those formed by oxygen and sulfur. elte.hu

In the context of this compound, the lone pair on the selenium atom, as well as the lone pairs on the oxygen and fluorine atoms, could potentially accept a hydrogen bond. The high electronegativity of the fluorine and oxygen atoms would enhance the acidity of a hydrogen atom bonded to a molecule interacting with SeOF₂, while also providing nucleophilic sites for hydrogen bond formation.

Beyond direct hydrogen bonding, other non-covalent interactions, such as dipole-dipole interactions, are also expected to play a role in the coordination chemistry of SeOF₂. The molecule is polar, with a significant dipole moment arising from the difference in electronegativity between selenium, oxygen, and fluorine, and its trigonal pyramidal geometry. youtube.com This polarity would facilitate electrostatic interactions with other polar molecules.

Applications in Chemical Synthesis and Materials Science Non Biological

Selenium Oxyfluoride as a Synthetic Reagent

The high reactivity of this compound suggests its potential as a reagent in organic synthesis, particularly in transformations requiring strong oxidizing or fluorinating capabilities. ontosight.ai While its application is not as widespread as its analogue, selenium dioxide (SeO₂), its properties indicate a capacity for unique chemical behavior.

Utilization in Selective Oxidative Transformations

Selenium(IV) compounds are well-established reagents for selective oxidative transformations in organic chemistry. Selenium dioxide, for instance, is famously used in the Riley oxidation for the oxidation of aldehydes and ketones at the α-carbon position to yield 1,2-dicarbonyl compounds. nanografi.com It is also a key reagent for the allylic oxidation of alkenes to produce allylic alcohols. nanografi.com

Given that this compound is a selenium(IV) compound, it is expected to exhibit similar oxidative capabilities. Its high reactivity, stemming from the electronegativity of fluorine and oxygen, suggests its potential use in various oxidation reactions. ontosight.ai However, detailed research findings specifically documenting the use of this compound for these selective transformations are less common than for selenium dioxide. The primary focus in the literature for SeOF₂ has been on its potential in forming fluorinated organic compounds. ontosight.ai

Table 1: Examples of Oxidative Transformations using Selenium(IV) Oxide (SeO₂) (Analogous Reactions)

Starting MaterialReagentProduct TypeResearch Finding
CyclohexanoneSeO₂1,2-DiketoneOxidation of the methylene (B1212753) group adjacent to the carbonyl provides α-diketones. nanografi.comnih.gov
1,3-DiarylpropenesSeO₂Allylic Alcohol/KetoneRegioselective insertion of oxygen at the allylic carbon. nih.gov
Terminal AlkenesTBHP/SeO₂Primary Allyl AlcoholOxidation often results in C=C bond migration and formation of primary allylic alcohols. nih.gov
Enolizable KetonesSeO₂α-DiketoneChemoselective α-oxidation of the ketone. nih.gov

This table shows transformations typical for selenium(IV) oxide, which are indicative of the potential reactivity of this compound.

Role in Oxidative Cyclization and Ring Transformations

Oxidative cyclization is a powerful strategy in organic synthesis for constructing heterocyclic and carbocyclic ring systems. Selenium(IV) oxide is known to facilitate such reactions. A prominent example is its reaction with semicarbazones of aldehydes or ketones, which undergoes an oxidative ring closure to produce 1,2,3-selenadiazoles. nih.gov These products are valuable synthetic intermediates. nih.gov

While this compound's direct role in similar oxidative cyclization and ring transformation reactions is not extensively detailed in published research, its inherent reactivity as a selenium(IV) species suggests it could potentially mediate such transformations. The presence of fluoride (B91410) ligands might influence the reaction pathways, potentially leading to different products or selectivities compared to selenium dioxide or selenium oxychloride. Further investigation is needed to fully explore the synthetic utility of SeOF₂ in this domain.

Catalytic Applications in Chemical Processes

Selenium compounds have gained significant attention as catalysts in a variety of organic reactions, offering an alternative to more toxic heavy metal catalysts. Their catalytic activity is rooted in the ability of selenium to cycle between different oxidation states.

Catalysis in Functionalization of Alkenes

Selenium-catalyzed reactions have become a powerful tool for the difunctionalization of alkenes, where two functional groups are added across a carbon-carbon double bond. nih.gov This type of catalysis often involves electrophilic selenium species that activate the alkene for subsequent nucleophilic attack. nih.gov This strategy, sometimes referred to as selenium-π-acid catalysis, has been used for various transformations, including aminations and etherifications. researchgate.net

While many selenium-catalyzed processes utilize organoselenium compounds like diphenyl diselenide as catalyst precursors, the fundamental reactive species is often a highly electrophilic selenium cation. nih.gov The specific use of this compound as a direct catalyst or catalyst precursor in alkene functionalization is not widely reported. However, its reactivity profile suggests it could potentially generate the necessary electrophilic selenium species under appropriate reaction conditions.

Development of Selenium-Containing Catalysts

The development of new catalytic systems is a major focus of chemical research. Selenium-based catalysts are being explored for a range of applications, including various oxidation and reduction reactions. researchgate.net For instance, selenium compounds can catalyze oxidations using environmentally benign co-oxidants like hydrogen peroxide. researchgate.net

Research into new catalyst materials has included the use of various selenium precursors, such as selenium metal, selenious acid (H₂SeO₃), and selenium dioxide (SeO₂), to synthesize iron diselenide (FeSe₂) nanostructures. dongguk.edu These materials have shown promise as catalysts in environmental remediation processes. dongguk.edu Although this compound is not commonly cited as a starting material, its availability and reactivity make it a potential candidate for the synthesis of novel selenium-containing catalytic materials, including metal selenides and other supported catalysts.

Use as a Specialty Solvent in Non-Aqueous Systems

Inorganic non-aqueous solvents are crucial for chemical reactions that cannot be performed in water or organic solvents, particularly those involving highly reactive or moisture-sensitive species. wikipedia.org Certain selenium oxyhalides, including this compound (SeOF₂) and selenium oxychloride (SeOCl₂), have been identified for their use as specialty solvents. encyclopedia.pub

Selenium oxychloride, a close analogue of SeOF₂, has been studied more extensively as a solvent. It is a liquid at room temperature and has a high dielectric constant, which allows it to dissolve a variety of substances, including resins, gums, and even elemental selenium. nih.govlookchem.comresearchgate.net These solvents are useful for studying highly electrophilic or oxidizing compounds. wikipedia.org Given the similar chemical nature, this compound is also considered a specialty solvent, suitable for specific applications where its unique properties—such as its liquid range (m.p. 15.0°C, b.p. 126°C) and reactive nature—are advantageous. drugfuture.com Its ability to act as both a solvent and a reagent in certain contexts makes it a subject of interest for specialized synthetic environments.

Table 2: Physical Properties of this compound and a Related Solvent

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundSeOF₂132.9715.0126
Selenium OxychlorideSeOCl₂165.8710.9177.2

Data sourced from PubChem and other chemical literature. nih.govdrugfuture.comnih.gov

Potential in the Design of Advanced Inorganic Materials

This compound and related selenium(IV) oxo-compounds serve as valuable precursors and building blocks in the synthesis of advanced inorganic materials. The unique characteristics of the selenium atom, particularly its size, coordination flexibility, and the presence of a stereochemically active lone pair of electrons in the Se(IV) oxidation state, drive its potential in creating novel materials with complex structures and interesting physical properties. These properties are foundational to the development of new functional materials in fields ranging from electronics to optics.

Incorporation into Oxofluoride Framework Compounds

The synthesis of mixed-anion compounds, particularly oxofluorides, has emerged as a significant area of materials chemistry for creating novel crystalline structures with tailored functionalities. Selenium(IV) is a key component in the design of such materials, where it is incorporated into extended frameworks. In these structures, the Se(IV) cation typically forms a trigonal pyramidal [SeO₃]²⁻ anion due to its stereochemically active lone-pair electrons. acs.org This lone pair influences the coordination geometry and can induce structural distortions, often leading to noncentrosymmetric crystal structures, which are a prerequisite for properties like second-harmonic generation (SHG), ferroelectricity, and piezoelectricity. researchgate.net

Fluoride ions play a crucial role alongside oxide ions in building these frameworks. Unlike heavier halides such as chloride and bromide, which often act as terminating ions and prevent the formation of three-dimensional networks, fluorine can act as a network-building component similar to oxygen. researchgate.net This allows for the construction of robust 3D framework structures.

A pertinent example is the synthesis of isostructural cobalt-containing selenium and tellurium oxofluoride compounds, Co₂SeO₃F₂ and Co₂TeO₃F₂. researchgate.net These compounds are synthesized via single-crystal X-ray diffraction methods. In Co₂SeO₃F₂, the selenium(IV) ions exist as isolated [SeO₃E] polyhedra (where E represents the lone pair), which bond to a three-dimensional framework constructed from corner- and edge-sharing [CoO₃F₃] octahedra. researchgate.net The presence of both oxygen and fluorine in the coordination sphere of cobalt allows for a stable, extended network. Research has shown that such materials can exhibit interesting magnetic properties, with long-range antiferromagnetic interactions observed at low temperatures. researchgate.net

The synthesis of rare earth selenite (B80905) fluorides further illustrates the incorporation of selenium into oxofluoride frameworks. wikipedia.org These materials can be produced by methods such as dissolving a rare earth selenate (B1209512) in molten lithium fluoride above 800°C. wikipedia.org In this process, the selenate is reduced to selenite, which then crystallizes with the rare earth and fluoride ions to form the framework. wikipedia.org Another method involves heating a rare earth oxide with a rare earth fluoride and selenium dioxide in a caesium bromide flux. wikipedia.org These synthetic routes highlight the versatility of selenium compounds in creating a diverse range of oxofluoride materials.

Interactive Data Table: Crystallographic Data for Isostructural Oxofluoride Framework Compounds researchgate.net

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)
Cobalt Tellurium OxofluorideCo₂TeO₃F₂OrthorhombicPnma7.3810(5)10.1936(7)5.3013(3)
Cobalt Selenium OxofluorideCo₂SeO₃F₂OrthorhombicPnma7.2655(8)10.0013(13)5.3564(6)

Future Directions and Emerging Research Avenues in Selenium Oxyfluoride Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of selenium oxyfluoride (SeOF₂) and related compounds has traditionally relied on a few key reactions. ontosight.aiwikipedia.org However, the demand for more efficient, selective, and safer synthetic routes is driving the exploration of new methodologies.

Current research is focused on:

Microwave-assisted synthesis: The use of microwave irradiation is being investigated to accelerate reaction times and improve yields in the synthesis of selenium-containing compounds. mdpi.com This technique has shown promise in the oxidation of various organic substrates using selenium dioxide, a related compound. mdpi.com

New fluorinating agents: Researchers are exploring alternative fluorinating agents to replace more hazardous or less selective ones in the synthesis of selenium oxyfluorides.

Catalytic approaches: The development of catalytic methods for the synthesis of selenium oxyfluorides could offer greater control over the reaction and reduce the formation of byproducts. nih.gov Organoselenium compounds are already used as catalysts in various oxidation reactions, suggesting the potential for similar applications in oxyfluoride synthesis. nih.govsciforum.net

Biosynthesis: The discovery of biosynthetic pathways for organoselenium compounds in microorganisms opens up the possibility of using enzymatic processes for the synthesis of selenium-containing molecules in the future. nih.gov

Synthetic MethodDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate chemical reactions. mdpi.comFaster reaction times, potentially higher yields. mdpi.com
Novel Fluorinating Agents Employs new or less common reagents to introduce fluorine into the selenium compound.Improved selectivity, potentially safer reaction conditions.
Catalytic Synthesis Uses a catalyst to facilitate the formation of this compound. nih.govGreater reaction control, reduced byproducts, reusability of the catalyst. nih.gov
Biosynthesis Leverages enzymatic pathways from microorganisms to produce selenium compounds. nih.govEnvironmentally friendly, high specificity. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Dynamic Processes

Understanding the dynamic processes and transient intermediates in this compound reactions is crucial for controlling their reactivity. Advanced spectroscopic and structural characterization techniques are becoming indispensable tools in this endeavor.

Future research directions include:

In-situ spectroscopy: Techniques like in-situ Raman and NMR spectroscopy can provide real-time information about the species present in a reaction mixture, allowing for the direct observation of reaction pathways and intermediates. rsc.orgmcmaster.ca

Time-resolved spectroscopy: Ultrafast spectroscopic methods, such as pump-probe spectroscopy, can be used to study the dynamics of bond formation and cleavage on very short timescales.

Cryogenic matrix isolation: This technique allows for the trapping and characterization of highly reactive species, such as reaction intermediates, at low temperatures.

Advanced diffraction techniques: Techniques like gas-phase electron diffraction and single-crystal X-ray diffraction of adducts can provide precise structural information about this compound and its derivatives.

TechniqueInformation ProvidedRelevance to this compound
In-situ Raman/NMR Spectroscopy Real-time monitoring of molecular vibrations and nuclear magnetic environments. rsc.orgmcmaster.caElucidation of reaction mechanisms and identification of transient species.
Time-Resolved Spectroscopy Study of ultrafast dynamic processes.Understanding the kinetics of bond formation and breaking.
Cryogenic Matrix Isolation Trapping and characterization of reactive intermediates.Direct observation and structural analysis of unstable species.
Advanced Diffraction Methods Precise determination of molecular structures.Accurate bond lengths and angles for computational model validation.

Development of Predictive Computational Models for Undiscovered this compound Species

Computational chemistry is playing an increasingly important role in predicting the existence, stability, and properties of new molecules. For selenium oxyfluorides, computational models can guide synthetic efforts by identifying promising target molecules and predicting their characteristics.

Key areas of development include:

High-accuracy quantum chemical methods: The use of sophisticated methods like coupled-cluster theory (CCSD(T)) can provide highly accurate predictions of molecular properties, including bond energies and electron affinities. researchgate.net

Machine learning and AI: Machine learning algorithms can be trained on existing data to predict the properties of new compounds, accelerating the discovery process. researchgate.netstir.ac.uk These models can identify patterns and relationships that may not be apparent from traditional theoretical approaches. researchgate.net

Global potential energy surface mapping: Computational methods can be used to explore the entire potential energy surface of a reaction, identifying all possible isomers and transition states.

Simulation of spectroscopic data: Computational models can predict spectroscopic signatures (e.g., NMR, IR, Raman spectra) for unknown species, aiding in their experimental identification. rsc.org

Modeling ApproachApplicationImpact on Research
High-Accuracy Quantum Chemistry Prediction of fundamental molecular properties like bond dissociation energies and electron affinities. researchgate.netGuides the synthesis of stable and reactive species.
Machine Learning and AI Prediction of properties for a large number of candidate molecules. researchgate.netstir.ac.ukAccelerates the discovery of new selenium oxyfluorides with desired characteristics.
Potential Energy Surface Mapping Identification of stable isomers and reaction pathways.Provides a comprehensive understanding of the chemical landscape.
Spectroscopic Data Simulation Prediction of spectroscopic fingerprints for unknown compounds. rsc.orgFacilitates the experimental identification of new species.

Expanding the Scope of Reactivity and Catalytic Applications in Diverse Chemical Syntheses

The high reactivity of this compound suggests its potential as a reagent or catalyst in a variety of chemical transformations. ontosight.ai Future research will likely focus on harnessing this reactivity in a controlled and selective manner.

Emerging applications include:

Fluorination reactions: this compound and its derivatives could serve as novel fluorinating agents for the synthesis of complex organic molecules. ontosight.ai

Oxidative catalysis: Building on the known oxidative properties of other selenium compounds, researchers are investigating the use of selenium oxyfluorides as catalysts for oxidation reactions, potentially with unique selectivity. mdpi.comnih.gov

Main-group catalysis: The development of catalysts based on main-group elements like selenium is a growing area of interest, offering alternatives to traditional transition metal catalysts.

Synthesis of energetic materials: The high energy content of some fluorine- and oxygen-containing compounds makes selenium oxyfluorides potential precursors or components in the synthesis of new energetic materials.

Application AreaDescriptionPotential Impact
Fluorination Chemistry Use of this compound as a reagent to introduce fluorine into organic molecules. ontosight.aiAccess to novel fluorinated compounds with applications in pharmaceuticals and materials science.
Oxidative Catalysis Employment of selenium oxyfluorides as catalysts in oxidation reactions. mdpi.comnih.govDevelopment of new, selective, and efficient methods for organic synthesis.
Main-Group Catalysis Utilization of selenium as the active center in a catalyst.Environmentally benign and cost-effective alternatives to precious metal catalysts.
Energetic Materials Incorporation of this compound moieties into high-energy compounds.Development of new materials with high energy density.

Investigation of Solid-State Chemistry and Intermolecular Forces in Condensed Phases

The behavior of this compound in the solid state and the nature of the intermolecular forces that govern its condensed phases are not well understood. Research in this area could lead to the development of new materials with interesting properties.

Future research will focus on:

Crystal engineering: The design and synthesis of co-crystals and adducts of this compound with other molecules to control its solid-state structure and properties.

Phase transitions: The study of the behavior of this compound under high pressure and variable temperature to explore its phase diagram and discover new solid-state forms.

Intermolecular interaction analysis: The use of computational and experimental techniques to understand the nature and strength of the intermolecular forces, such as halogen and chalcogen bonding, in condensed phases.

Oxyfluoride glasses and ceramics: The incorporation of this compound units into glass and ceramic materials could lead to new optical and electronic properties. ucas.edu.cn Research into oxyfluoride glass-ceramics is an active field. ucas.edu.cn

Research AreaFocusPotential Outcomes
Crystal Engineering Controlled assembly of molecules in the solid state.New materials with tailored properties, such as nonlinear optical or ferroelectric behavior.
High-Pressure Studies Investigation of structural changes under extreme conditions.Discovery of new polymorphs with enhanced properties.
Intermolecular Force Analysis Understanding the forces that hold molecules together in the solid state.Rational design of materials with specific packing arrangements and stabilities.
Oxyfluoride Materials Incorporation of this compound into extended solids. ucas.edu.cnDevelopment of novel glasses and ceramics with unique optical or electronic functionalities.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing selenium oxyfluoride (SeOF₂), and how can purity be ensured in laboratory-scale preparations?

  • Methodology : SeOF₂ is synthesized by reacting selenium with fluorine gas under controlled conditions. Key steps include:

  • Reaction Setup : Use a nickel or Monel reactor to handle fluorine's corrosive nature .
  • Purification : Distill the product under inert atmospheres to remove impurities like SeF₆ or unreacted selenium.
  • Purity Verification : Characterize via Raman spectroscopy (Se-O-F vibrational modes) and X-ray diffraction (XRD) to confirm crystallinity and absence of byproducts .
    • Challenges : High material costs and fluorine toxicity require stringent safety protocols (e.g., fume hoods, gas scrubbers) .

Q. How can researchers characterize the structural and electronic properties of SeOF₂?

  • Experimental Techniques :

  • XRD and Neutron Diffraction : Resolve crystal structure and fluorine/oxygen occupancy ratios .
  • DFT Calculations : Model electronic configurations to predict reactivity, such as Lewis acidity for solvent applications .
  • Spectroscopy : UV-Vis and IR spectroscopy identify optical properties and bond vibrations .
    • Data Interpretation : Compare computational models with experimental results to validate structural hypotheses .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for SeOF₂ in hybrid material systems?

  • Approach :

  • Controlled Replication : Reproduce experiments with standardized conditions (e.g., humidity, temperature) to isolate variables causing discrepancies .
  • Operando Analysis : Use techniques like pair distribution function (PDF) analysis to monitor real-time structural changes during reactions (e.g., solvent interactions) .
  • Cross-Validation : Combine NMR (¹⁹F, ⁷⁷Se) and mass spectrometry to track reaction pathways and intermediate species .
    • Case Study : Inconsistent conductivity data in halogenated solvents may arise from trace impurities (e.g., Cl⁻), necessitating ion chromatography for validation .

Q. How can computational modeling optimize SeOF₂'s role in designing polar/chiral inorganic-organic hybrid materials?

  • Methodology :

  • Hydrogen-Bond Analysis : Simulate interactions between SeOF₂ anions and organic cations (e.g., quaternary ammonium) to predict lattice arrangements .
  • Energy Minimization : Use density functional theory (DFT) to identify stable substitution sites for fluorine/oxygen atoms, as demonstrated in lead titanium oxyfluoride studies .
  • Experimental Synthesis : Validate models by synthesizing hybrids and analyzing via single-crystal XRD and dielectric measurements .
    • Applications : Tailor materials for nonlinear optics or catalysis by tuning SeOF₂'s electron-withdrawing capacity .

Q. What advanced techniques address challenges in studying SeOF₂'s environmental stability and decomposition pathways?

  • Experimental Design :

  • Accelerated Aging Tests : Expose SeOF₂ to controlled humidity/temperature and analyze decomposition products (e.g., HF, SeO₂) via gas chromatography-mass spectrometry (GC-MS) .
  • Surface Analysis : Employ X-ray photoelectron spectroscopy (XPS) to detect surface oxidation or fluoride layer formation .
  • Thermodynamic Modeling : Calculate Gibbs free energy changes for decomposition reactions using software like Gaussian or VASP .
    • Mitigation Strategies : Encapsulate SeOF₂ in hydrophobic matrices to inhibit hydrolysis, a method adapted from Mn⁴⁺-activated oxyfluoride phosphor studies .

Methodological Guidelines

  • Reproducibility : Document experimental parameters (e.g., pressure, stoichiometry) in detail, adhering to journal standards for supplementary data .
  • Data Conflict Resolution : Use tiered validation (computational → in vitro → in situ) to isolate experimental artifacts .
  • Ethical Compliance : Follow institutional guidelines for handling toxic reagents (e.g., fluorine gas disposal protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.